molecular formula C13H15F2NO2 B15236699 Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate

Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate

Cat. No.: B15236699
M. Wt: 255.26 g/mol
InChI Key: SYMDVIMXRYZZKA-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a benzyl group at the 1-position, a methyl ester at the 3-position, and two fluorine atoms at the 4-position of the pyrrolidine ring. This compound is of interest in medicinal and synthetic chemistry due to the combined effects of fluorine substitution (enhancing metabolic stability and lipophilicity) and the benzyl group (contributing to steric bulk and aromatic interactions). Structural data for such compounds are typically refined using programs like SHELXL , while visualization tools like Mercury aid in analyzing packing patterns and intermolecular interactions .

Properties

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15F2NO2/c1-18-12(17)11-8-16(9-13(11,14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

SYMDVIMXRYZZKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1(F)F)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the pyrrolidine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, fluorinating agents (DAST)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The benzyl group may also play a role in stabilizing interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Purity Reference
Methyl 1-benzyl-4,4-difluoropyrrolidine-3-carboxylate C₁₄H₁₅F₂NO₂ 283.27 - 1-Benzyl
- 3-Methyl ester
- 4,4-Difluoro
High lipophilicity; potential for metabolic stability N/A -
Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride C₄H₈ClF₂NO 159.56 - No benzyl
- 3-Methyl ester
- 4,4-Difluoro
- Hydrochloride salt
Lower molecular weight; enhanced solubility due to ionic form 95%
Ethyl 1-benzyl-4-(bromomethyl)-3,4-difluoropyrrolidine-3-carboxylate C₁₅H₁₈BrF₂NO₂ 362.21 - 1-Benzyl
- 3-Ethyl ester
- 4-Bromomethyl
- 3,4-Difluoro
Bromine enables nucleophilic substitution; ethyl ester may slow hydrolysis 95%
Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate C₁₄H₁₅NO₄ 261.27 - 1-Benzyl
- 3-Ethyl ester
- 4,5-Dioxo
Electron-withdrawing dioxo groups; increased reactivity toward nucleophiles N/A

Key Comparative Insights

Electronic Effects and Reactivity
  • Fluorine Substitution : The 4,4-difluoro configuration in the target compound introduces strong electron-withdrawing effects, which stabilize the pyrrolidine ring and reduce susceptibility to oxidative metabolism. In contrast, the 3,4-difluoro analog () may exhibit altered ring puckering due to asymmetric substitution .
  • Ester Groups : Methyl esters (target compound) hydrolyze faster than ethyl esters (), impacting bioavailability . The bromomethyl group in provides a site for further functionalization, such as Suzuki couplings .
Physicochemical Properties
  • Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to the non-benzylated hydrochloride derivative (), favoring membrane permeability in drug design .
  • Solubility : The hydrochloride salt () improves aqueous solubility, whereas neutral analogs like the target compound may require formulation aids for biological testing .

Structural Validation and Crystallography

Programs like SHELXL and Mercury are routinely used to validate pyrrolidine derivatives’ crystal structures, ensuring accurate determination of fluorine and ester group conformations . For example, ORTEP-3 aids in visualizing thermal ellipsoids, critical for assessing disorder in fluorinated compounds .

Commercial Availability

  • CymitQuimica lists analogs like the hydrochloride salt () and bromomethyl derivative () at 95% purity, highlighting their accessibility for medicinal chemistry campaigns .

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